Allo-O-Ethyl-D-Thr

Description

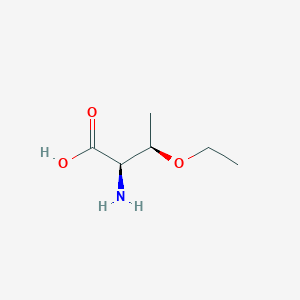

Allo-O-Ethyl-D-Threonine (chemical formula: C₆H₁₃NO₃) is a modified amino acid derivative of threonine, characterized by its stereochemical configuration and functional group substitutions. Key structural features include:

- Stereochemistry: The "allo" designation indicates a distinct stereoisomerism at the β-carbon (C3) compared to canonical threonine, while the "D" configuration specifies the chirality at the α-carbon (C2).

- Functional Modification: The hydroxyl group (-OH) on the β-carbon is substituted with an ethyl ether group (-O-CH₂CH₃), enhancing lipophilicity and altering biochemical interactions.

This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its modified structure provides stability against enzymatic degradation and modulates binding affinity in target molecules .

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2R,3R)-2-amino-3-ethoxybutanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |

InChI Key |

LULHTUNPBBMNSJ-RFZPGFLSSA-N |

Isomeric SMILES |

CCO[C@H](C)[C@H](C(=O)O)N |

Canonical SMILES |

CCOC(C)C(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Allo-O-Ethyl-D-Threonine with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Table 1: Comparative Analysis of Allo-O-Ethyl-D-Threonine and Analogues

Critical Insights :

Steric and Electronic Effects :

- Allo-O-Ethyl-D-Threonine’s ethyl group introduces steric hindrance, reducing interactions with polar residues in enzymatic active sites compared to L-threonine. This property is exploited in designing protease-resistant peptides.

- FMOC-D-Allo-Threonine’s bulkier FMOC group facilitates purification in peptide synthesis but limits its use in final therapeutic molecules due to cleavage requirements .

Biological Activity: The D-configuration in Allo-O-Ethyl-D-Threonine confers resistance to endogenous aminopeptidases, a feature absent in L-threonine and its O-methyl derivative. O-Methyl-D-Threonine exhibits intermediate hydrophobicity, making it suitable for membrane permeability studies but less stable than its ethyl-substituted counterpart.

Synthetic Utility :

- FMOC-D-Allo-Threonine is a staple in automated peptide synthesizers, whereas Allo-O-Ethyl-D-Threonine requires specialized alkylation protocols, increasing production complexity.

Notes on Evidence Utilization

- provided critical data on FMOC-D-Allo-Threonine, enabling direct comparisons of molecular weight and synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.